molecular formula C18H20N2O3S B5831971 N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide

Cat. No.: B5831971
M. Wt: 344.4 g/mol
InChI Key: PAHKGKWLFMUOIG-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a carbamothioyl group attached to a dimethoxyphenyl ring, which is further connected to a dimethylbenzamide moiety. The unique structure of this compound makes it an interesting subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide typically involves the reaction of 2,5-dimethoxyaniline with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to introduce the carbamothioyl group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide can be compared with other similar compounds, such as:

  • N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide
  • N-[(2,5-dimethoxyphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

These compounds share structural similarities but differ in their specific substituents and functional groups. The unique combination of the dimethoxyphenyl and dimethylbenzamide moieties in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11-5-7-14(12(2)9-11)17(21)20-18(24)19-15-10-13(22-3)6-8-16(15)23-4/h5-10H,1-4H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKGKWLFMUOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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